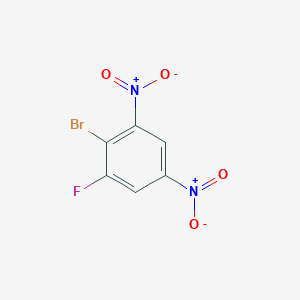

2-Bromo-1-fluoro-3,5-dinitrobenzene

Description

Contextualization within Halogenated and Nitrated Aromatic Systems

Halogenated and nitrated aromatic compounds are foundational materials in industrial and pharmaceutical chemistry. nih.gov The introduction of halogen and nitro substituents onto an aromatic ring dramatically alters its chemical properties. Nitro groups are powerful electron-withdrawing groups through both inductive and resonance effects, which significantly deactivates the ring towards electrophilic substitution. ijrar.orgbiochempress.com This deactivation also makes the ring more susceptible to nucleophilic aromatic substitution.

Halogens exhibit a dual electronic nature; they are inductively electron-withdrawing but can donate electron density through resonance. ijrar.org In the case of 2-Bromo-1-fluoro-3,5-dinitrobenzene, the cumulative effect of two strongly deactivating nitro groups, combined with the inductive withdrawal from both bromine and fluorine, renders the benzene (B151609) ring highly electron-deficient. This pronounced deactivation is a defining characteristic of compounds within this class and presents specific challenges for chemical synthesis. scirp.org The synthesis of such molecules typically involves carefully controlled nitration of a pre-halogenated benzene derivative or halogenation of a dinitroaromatic compound. scirp.org For instance, the synthesis of related compounds like 5-bromo-1,3-dinitrobenzene can be achieved by the bromination of 1,3-dinitrobenzene (B52904) under harsh conditions. scirp.org

Academic Significance and Research Trajectory

The academic significance of this compound lies primarily in its utility as a versatile intermediate for organic synthesis. The presence of multiple, distinct functional groups at defined positions allows for a range of selective chemical transformations. The different halogens (fluorine and bromine) and the nitro groups can be targeted by different reagents, enabling the sequential construction of more complex molecular architectures.

The research trajectory for compounds like this compound is focused on several key areas:

Synthetic Building Block: It serves as a precursor for creating more complex molecules. The nitro groups can be reduced to amino groups, which are then available for further reactions, such as diazotization or amide bond formation. The bromine atom is a good leaving group in various cross-coupling reactions, a cornerstone of modern organic synthesis. scirp.org

Medicinal and Agrochemical Chemistry: Halogenated and nitrated aromatics are common motifs in pharmaceutical and agrochemical compounds. nih.gov The unique substitution pattern of this compound makes it a valuable starting point for synthesizing novel compounds with potential biological activity.

Materials Science: Polysubstituted aromatics are used in the production of specialty materials like polymers and dyes. The specific properties imparted by the fluoro, bromo, and dinitro substituents could be exploited in the development of new materials with desired characteristics.

Future research will likely continue to explore the reactivity of this compound and expand its applications as a versatile platform for accessing novel and complex chemical structures.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGNVARTBYIBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Preparative Strategies for 2 Bromo 1 Fluoro 3,5 Dinitrobenzene and Its Derivatives

Multi-Step Synthetic Routes and Optimized Reaction Conditions

The synthesis of 2-bromo-1-fluoro-3,5-dinitrobenzene is a multi-step process that necessitates precise control over reaction conditions to achieve the desired product with high purity and yield. The general strategy involves the sequential introduction of the nitro and halogen substituents onto a benzene (B151609) ring.

Nitration Sequences for Dinitrobenzene Core Formation

The formation of the dinitrobenzene core is a critical step in the synthesis. Typically, this is achieved through electrophilic aromatic substitution, where a nitrating agent is used to introduce nitro groups onto the benzene ring. msu.edubyjus.com A common nitrating mixture consists of concentrated nitric acid and concentrated sulfuric acid. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. byjus.com

The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and the formation of unwanted byproducts. For the synthesis of dinitro compounds, the reaction temperature is typically maintained between 70°C and 100°C. msu.eduresearchgate.net The directing effects of the substituents already present on the ring guide the position of the incoming nitro groups. Since both bromo and fluoro groups are ortho-, para-directors, and nitro groups are meta-directors, the order of the reactions is crucial. pressbooks.pub To achieve the 3,5-dinitro substitution pattern, it is often advantageous to introduce the nitro groups after a meta-directing group is present or to utilize a starting material that will favor this substitution pattern.

A plausible synthetic route could start with the nitration of a suitable precursor. For instance, the dinitration of bromobenzene (B47551) would lead to a mixture of isomers, with 2,4-dinitrobromobenzene and 2,6-dinitrobromobenzene being the major products. Achieving the 3,5-dinitro substitution pattern directly on a halogenated benzene can be challenging. An alternative is to start with a compound that already has a meta-directing group.

Introduction of Halogen Substituents: Bromination and Fluorination Strategies

The introduction of bromine and fluorine atoms onto the benzene ring can be accomplished through several methods.

Bromination: Electrophilic aromatic bromination is a common method for introducing a bromine atom. This typically involves the reaction of the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). byjus.comlibretexts.org The catalyst polarizes the bromine molecule, generating a strong electrophile.

Fluorination: Direct fluorination of aromatic compounds is often too reactive and difficult to control. Therefore, indirect methods are usually employed. One common strategy is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium fluoroborate salt. Another approach is to use electrophilic fluorinating agents.

Considering the target molecule, a potential synthetic pathway could involve the following steps:

Nitration of Benzene: Benzene can be nitrated to form nitrobenzene (B124822).

Further Nitration: Nitrobenzene can be further nitrated under more forcing conditions to yield 1,3-dinitrobenzene (B52904). The nitro group is a meta-director, leading to the desired substitution pattern.

Halogenation: The 1,3-dinitrobenzene can then be halogenated. However, the strong deactivating nature of the two nitro groups makes further electrophilic substitution difficult. msu.edu

A more practical approach would be to start with a halogenated benzene derivative. For example, starting with 1-bromo-3-fluorobenzene (B1666201) nih.govsigmaaldrich.com, a commercially available compound. The challenge then becomes the regioselective introduction of the two nitro groups at positions 3 and 5 relative to the fluorine atom. The directing effects of both bromine and fluorine (ortho, para-directing) would favor nitration at positions 2, 4, and 6.

A more strategic route might involve:

Starting Material: 3-Bromo-5-fluoroaniline.

Dinitration: The amino group is a strong activating ortho-, para-director. Direct dinitration could be problematic. A better approach is to first protect the amino group, for example, by acetylation to form 3-bromo-5-fluoroacetanilide. The acetamido group is still an ortho-, para-director but less activating, allowing for more controlled nitration.

Nitration: Nitration of 3-bromo-5-fluoroacetanilide would likely lead to the introduction of nitro groups at positions 2 and 6. This is not the desired regiochemistry.

Given the challenges, a more likely successful synthesis would start with a precursor that already has the desired substitution pattern partially established. For instance, starting with 3,5-dinitroaniline, one could then introduce the halogen atoms via Sandmeyer-type reactions.

| Reaction Step | Reagents and Conditions | Purpose |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄, 70-100°C | Introduction of nitro groups. msu.eduresearchgate.net |

| Bromination | Br₂, FeBr₃ | Introduction of bromine. byjus.comlibretexts.org |

| Fluorination (Balz-Schiemann) | 1. NaNO₂, HCl (diazotization) 2. HBF₄, heat | Introduction of fluorine. |

Purification Techniques for High Purity Isolation

The purification of the final product is crucial to remove any unreacted starting materials, byproducts, and isomeric impurities. Common purification techniques for compounds like this compound include:

Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. For non-polar to moderately polar compounds, silica (B1680970) gel is a common stationary phase, and a mixture of hexane (B92381) and ethyl acetate (B1210297) is often used as the mobile phase. chemicalbook.com Gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating compounds with similar polarities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique offers higher resolution than traditional column chromatography.

The purity of the isolated compound is typically assessed using analytical techniques such as Gas Chromatography (GC) or HPLC, and its structure is confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Strategies for Analogue Synthesis and Regioselective Functionalization

The synthetic strategies for this compound can be adapted to synthesize a variety of related polyhalogenated and polynitrated benzene derivatives.

Synthesis of Related Polyhalogenated and Polynitrated Benzene Derivatives

The synthesis of other polyhalogenated and polynitrated benzenes follows similar principles of electrophilic aromatic substitution and nucleophilic aromatic substitution. The key is to control the regioselectivity of the reactions by carefully choosing the order of substituent introduction. escholarship.org

For example, to synthesize 1-chloro-2,4-dinitrobenzene, one could start with the nitration of chlorobenzene. The chloro group is an ortho-, para-director, leading to a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene. Further nitration of this mixture would yield 1-chloro-2,4-dinitrobenzene. nih.gov

The synthesis of compounds with different halogen combinations, such as 2-bromo-1,3-dichloro-5-nitrobenzene, requires a multi-step approach. One might start with 1,3-dichlorobenzene, brominate it to introduce the bromine atom, and then perform a nitration. The regiochemistry of the final nitration step would be directed by the existing halogen substituents.

| Compound | Potential Synthetic Precursor | Key Reactions |

| 1-Chloro-2,4-dinitrobenzene | Chlorobenzene | Nitration |

| 2-Bromo-1,3-dichloro-5-nitrobenzene | 1,3-Dichlorobenzene | Bromination, Nitration |

| 1-Bromo-2-methyl-3,4-dinitrobenzene | 2-Bromo-1-methylbenzene | Nitration |

Exploration of Green Chemistry Approaches in Synthetic Pathways

Traditional methods for the synthesis of nitrated aromatic compounds often involve harsh conditions and the use of large quantities of strong acids, leading to significant waste generation. researchgate.net Green chemistry principles aim to develop more environmentally benign synthetic routes.

For the synthesis of dinitrobenzene derivatives, several green chemistry approaches are being explored:

Solid Acid Catalysts: Using solid acid catalysts instead of concentrated sulfuric acid can simplify the work-up procedure and allow for catalyst recycling.

Microreactor Technology: Continuous-flow microreactors offer enhanced heat and mass transfer, leading to better control over reaction conditions, improved safety, and higher selectivity. researchgate.net This technology has been successfully applied to the nitration of nitrobenzene to produce m-dinitrobenzene with high yield and selectivity. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can reduce waste and simplify product isolation. Mechanochemical methods, where reactions are induced by mechanical force, are a promising solvent-free approach for halogenation reactions. beilstein-journals.org

Electrochemical Methods: Electrochemical synthesis can provide a greener alternative to traditional methods by using electricity to drive reactions, often under mild conditions and without the need for harsh reagents. acs.org For instance, the electrochemical oxidation of acetaminophen (B1664979) in the presence of nitrite (B80452) ions has been used for the regioselective synthesis of nitroacetaminophen derivatives. acs.org

Catalytic Reduction: For the synthesis of derivatives where a nitro group is reduced, catalytic hydrogenation using heterogeneous catalysts like gold nanoparticles on a titanium dioxide support (Au/TiO₂) has shown high selectivity under mild conditions. fudan.edu.cn This approach avoids the use of stoichiometric reducing agents that generate large amounts of waste. mdpi.com

The adoption of these green chemistry approaches can lead to more sustainable and efficient processes for the synthesis of this compound and its derivatives.

Mechanistic Investigations of 2 Bromo 1 Fluoro 3,5 Dinitrobenzene Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways of 2-Bromo-1-fluoro-3,5-dinitrobenzene

The reactivity of this compound is a subject of significant interest in the study of nucleophilic aromatic substitution (SNAr) reactions. The presence of two different halogen atoms and two strongly electron-withdrawing nitro groups on the aromatic ring provides a unique substrate for investigating the nuances of SNAr mechanisms.

The two nitro groups at the 3- and 5-positions of this compound are crucial for activating the benzene (B151609) ring towards nucleophilic attack. These groups exert a powerful electron-withdrawing effect through both resonance and induction. This effect significantly reduces the electron density of the aromatic ring, making it highly electrophilic and, therefore, more susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

The activation is particularly pronounced at the carbon atoms ortho and para to the nitro groups. However, in the case of this compound, the substituents are located at positions that are meta to each other. Consequently, the activating effect is primarily due to the inductive effect (-I) of the nitro groups, as direct resonance delocalization of the negative charge from the attacking nucleophile onto the nitro groups is not possible from the meta position. mathnet.ru This results in a less pronounced activation compared to isomers where the nitro groups are ortho or para to the leaving groups. mathnet.ru Despite this, the cumulative inductive effect of two nitro groups is substantial enough to facilitate SNAr reactions.

The electron-withdrawing nature of the nitro groups stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. libretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. mdpi.com The electrophilicity of the carbon atoms attached to the halogens is enhanced, making them the primary sites for nucleophilic attack.

In SNAr reactions, the leaving group ability is often inversely related to the basicity of the leaving group. libretexts.org Generally, weaker bases are better leaving groups. libretexts.orgmasterorganicchemistry.com Following this trend, the order of leaving group ability among halogens is typically I > Br > Cl > F. libretexts.org However, in the context of SNAr, this trend is often reversed, with fluorine being a better leaving group than bromine, a phenomenon known as the "element effect". nih.gov This is because the rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.comnih.gov

The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic, thus accelerating the rate of nucleophilic attack. masterorganicchemistry.com This effect often outweighs the fact that the C-F bond is stronger than the C-Br bond. masterorganicchemistry.commasterorganicchemistry.com For 2,4-dinitrophenyl halides reacting with piperidine (B6355638) in methanol (B129727), the reactivity order is F > Cl > Br > I, and this is governed by the enthalpies of activation. nih.gov

The regioselectivity of nucleophilic attack on this compound is significantly influenced by the hard and soft acid and base (HSAB) principle. The carbon atom attached to the fluorine is considered a "harder" electrophilic center due to the high electronegativity of fluorine, while the carbon atom attached to the bromine is a "softer" electrophilic center.

Consequently, hard nucleophiles, which are typically small, highly charged, and not very polarizable (e.g., alkoxides, 1,2,4-triazolate anion), preferentially attack the harder C-F center, leading to the substitution of the fluorine atom. mathnet.ruresearchgate.net Conversely, soft nucleophiles, which are larger, more polarizable, and have a lower charge density (e.g., arenethiolates), favor attacking the softer C-Br center, resulting in the displacement of the bromine atom. mathnet.ruresearchgate.net Nucleophiles with intermediate properties, such as acetophenone (B1666503) oxime, can lead to the formation of both substitution products, with the ratio depending on the reaction conditions. mathnet.ru

| Nucleophile Type | Example | Preferred Site of Attack | Major Product |

|---|---|---|---|

| Hard | 1,2,4-triazolate anion | C-F | Nitro group replacement (in MeCN) |

| Soft | Arenethiolates | C-Br | Halogen substitution |

| Intermediate | Acetophenone oxime | C-F and C-Br | Mixture of products (in HMPA) |

The solvent plays a critical role in SNAr reactions by solvating the reactants, transition states, and intermediates. Dipolar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and hexamethylphosphoramide (B148902) (HMPA) are particularly effective at accelerating SNAr reactions. researchgate.netresearchgate.net These solvents are adept at solvating cations while leaving the anionic nucleophile relatively free, thus enhancing its reactivity.

The polarity and basicity of the solvent can influence the regioselectivity of the reaction. mathnet.ru For instance, in the reaction of 1-bromo-3,5-dinitrobenzene (B94040) with certain nucleophiles, a change in solvent from acetonitrile (B52724) (MeCN) to the more polar NMP or HMPA can shift the reaction pathway from exclusive nitro group substitution to a mixture of nitro and halogen substitution products. researchgate.net This is attributed to the ability of more polar solvents to better stabilize the more polarizable (softer) ipso-σ-complex formed during halogen substitution. mathnet.ruresearchgate.net

Reaction temperature and time also affect the outcome. Higher temperatures generally increase the reaction rate but can sometimes lead to the formation of undesired side products.

A key feature of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmdpi.com This complex is formed when the nucleophile attacks the electrophilic carbon atom of the aromatic ring, temporarily breaking the ring's aromaticity. libretexts.org

In the case of this compound, the nucleophile can attack at C-1 (attached to fluorine), C-2 (attached to bromine), or other unsubstituted positions. Attack at the halogen-bearing carbons leads to an ipso-σ-complex. mathnet.ru The stability of this intermediate is crucial in determining the reaction pathway. The strong electron-withdrawing nitro groups play a vital role in stabilizing the negative charge of the Meisenheimer complex through their inductive effects. mathnet.ru

The stability of the Meisenheimer complex can be influenced by the nature of the nucleophile and the leaving group. The formation of the Meisenheimer complex is typically the rate-determining step in SNAr reactions, especially when a good leaving group like fluoride (B91410) is present. nih.govdiva-portal.org In some cases, particularly with poor leaving groups, the decomposition of the Meisenheimer complex can become rate-limiting. rsc.org

The kinetics of SNAr reactions are often studied to elucidate the reaction mechanism. For reactions involving substrates like 1-halo-2,4-dinitrobenzenes, the reaction often follows a two-step mechanism where the formation of the Meisenheimer complex can be rate-determining. nih.govudd.cl

The rate of reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the temperature. researchgate.netresearchgate.net For example, the reaction rates for the substitution of halogens in 2-halogeno-1,3-dinitrobenzenes with aniline (B41778) in ethanol (B145695) have been determined, along with their Arrhenius parameters. researchgate.net

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further insight into the reaction mechanism. The "element effect," where fluorine is a better leaving group than other halogens in SNAr, is often driven by a more favorable enthalpy of activation. nih.gov Solvent effects can also significantly impact the thermodynamics; for instance, the transfer of an SNAr transition state from a protic solvent like methanol to a dipolar aprotic solvent is typically exothermic, which has a strong influence on the reaction rate. researchgate.net

| Leaving Group | k (M-1s-1) at 25 °C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| F | 4.4 x 10-1 | 13.5 | -18 |

| Cl | 2.9 x 10-4 | 17.8 | -19 |

| Br | 4.5 x 10-4 | 17.4 | -19 |

| I | 1.5 x 10-4 | 18.1 | -19 |

Data adapted from a study on 1-substituted-2,4-dinitrobenzenes, which serves as a model for understanding the reactivity of dinitro-halobenzenes. nih.gov

Comparative Leaving Group Abilities of Bromine and Fluorine in SNAr Reactions

Reductive Transformations of Nitro Groups in this compound

The reduction of the two nitro groups in this compound represents a significant class of transformations for this molecule, offering pathways to various amino derivatives. The selectivity and mechanism of these reductions are highly dependent on the choice of reducing agent and reaction conditions.

The selective reduction of one nitro group in a dinitro-aromatic compound to an amino group is a common synthetic challenge. In the case of this compound, the two nitro groups are in chemically distinct environments due to the ortho and para relationships with the fluorine and bromine atoms. This inherent asymmetry suggests that selective reduction of one nitro group over the other should be feasible.

Common reagents for the selective reduction of dinitroarenes include sodium sulfide (B99878) (in the Zinin reduction), tin(II) chloride, and catalytic hydrogenation under controlled conditions. The selectivity is often influenced by both steric and electronic factors. For instance, the least sterically hindered nitro group is often preferentially reduced. In this compound, the nitro group at the 3-position is flanked by a fluorine and a bromine atom, while the nitro group at the 5-position is adjacent to a bromine atom and a hydrogen atom. The relative steric hindrance would need to be evaluated to predict the more likely site of initial reduction.

Furthermore, the electronic influence of the halogens can play a role. Both fluorine and bromine are electron-withdrawing via induction but can be weak ortho, para-directors in electrophilic substitution due to resonance. In nucleophilic reactions and reductions, their influence is more complex. It has been noted in related systems that the nature of the halogen can influence the selectivity of nitro group reduction. For example, in the reduction of halonitrobenzenes, the reduction can sometimes be accompanied by dehalogenation, with the ease of C-X bond cleavage generally following the order I > Br > Cl > F.

| Starting Material | Reducing Agent | Product | Yield (%) | Reference |

| 1,3-Dinitrobenzene (B52904) | Na₂Sₓ | 3-Nitroaniline | - | chempedia.info |

| 1-Chloro-2,4-dinitrobenzene | Na₂S / S | 4-Chloro-2-nitroaniline | - | |

| 2,4-Dinitrotoluene | (NH₄)₂S | 4-Methyl-3-nitroaniline | - |

This table presents data for analogous compounds to illustrate the principle of selective nitro group reduction.

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The precise mechanism and the nature of the observable intermediates depend on the reaction conditions, particularly the pH and the nature of the reductant. acs.org

Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), molecular hydrogen is the reducing agent. The reaction is believed to proceed on the surface of the catalyst. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). acs.org Under these conditions, it is often possible to isolate the hydroxylamine (B1172632) intermediate if the reaction is carefully controlled. However, for a substrate like this compound, catalytic hydrogenation also carries the risk of dehalogenation, particularly the cleavage of the C-Br bond.

Metal-Acid Reductions: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic systems for the reduction of nitroarenes. The mechanism involves the transfer of electrons from the metal to the nitro group, with the protons from the acid participating in the formation of water from the oxygen atoms of the nitro group. The reaction is thought to proceed through similar nitroso and hydroxylamine intermediates. This method is generally robust and less prone to causing dehalogenation of aryl chlorides and fluorides, though aryl bromides can be more susceptible.

Sulfide Reductions (Zinin Reduction): The use of sodium sulfide (Na₂S) or sodium polysulfide (Na₂Sₓ) in aqueous or alcoholic solution is a mild method for the selective reduction of one nitro group in a dinitro compound. chempedia.info The mechanism is complex and not fully elucidated but is thought to involve nucleophilic attack of the sulfide or polysulfide ion on the nitro group.

In aprotic solvents, the electrochemical reduction of dinitrobenzenes can proceed via the formation of radical anions and dianions. The stability and subsequent reactions of these charged intermediates would be influenced by the substituents on the aromatic ring.

Other Significant Reaction Classes and Functional Group Interconversions

Beyond the reduction of its nitro groups, the reactivity of this compound is characterized by reactions involving its halogen substituents and the highly deactivated nature of its aromatic ring towards electrophilic attack.

The presence of two strongly electron-withdrawing nitro groups at the meta positions significantly activates the benzene ring of this compound towards nucleophilic aromatic substitution (SₙAr). libretexts.org This makes the fluorine and bromine atoms susceptible to displacement by a variety of nucleophiles.

The general mechanism for SₙAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the nitro groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

In this compound, there are two potential leaving groups: the fluorine atom at C-1 and the bromine atom at C-2. Generally, in nucleophilic aromatic substitution, the C-F bond is more readily cleaved than the C-Br bond due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and better able to stabilize the transition state leading to the Meisenheimer complex. However, the relative reactivity can be influenced by the nucleophile and the reaction conditions.

Studies on the dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes have shown that the site of nucleophilic attack can be controlled. researchgate.netmathnet.ru Hard nucleophiles (e.g., alkoxides) tend to replace a nitro group, while soft nucleophiles (e.g., thiolates) favor the displacement of the halogen. mathnet.ru For nucleophiles of intermediate hardness, a mixture of products can be obtained, with the solvent also playing a crucial role in directing the regioselectivity. mathnet.ru By analogy, it is plausible that in this compound, either the fluorine, the bromine, or even one of the nitro groups could be displaced depending on the nature of the attacking nucleophile.

A variety of fluorinating agents can be used to achieve halogen exchange (Halex) reactions, such as antimony fluorides (Swarts reaction), potassium fluoride, and bromine trifluoride. thieme-connect.de These reactions are typically used to introduce fluorine in place of other halogens.

The following table summarizes the general reactivity patterns in nucleophilic aromatic substitution for activated haloaromatics.

| Nucleophile Type | General Reactivity Trend | Potential Products from this compound |

| Hard (e.g., RO⁻, R₂N⁻) | May favor displacement of a nitro group or the more labile halogen. | 2-Bromo-1-alkoxy-3,5-dinitrobenzene, 2-Bromo-1-(dialkylamino)-3,5-dinitrobenzene, or products of nitro group displacement. |

| Soft (e.g., RS⁻) | Tends to displace the halogen. | 2-Bromo-1-(alkylthio)-3,5-dinitrobenzene, 1-Fluoro-2-(alkylthio)-3,5-dinitrobenzene. |

| Halide Ions (e.g., Cl⁻, I⁻) | Can lead to halogen exchange. | 2-Bromo-1-chloro-3,5-dinitrobenzene, 1-Fluoro-2-iodo-3,5-dinitrobenzene. |

This table provides a generalized prediction of reactivity based on principles of SₙAr and data from analogous compounds.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. However, the rate and feasibility of EAS are highly sensitive to the nature of the substituents already present on the ring. The benzene ring in this compound is substituted with four strongly electron-withdrawing groups: two nitro groups, a bromine atom, and a fluorine atom. These groups, particularly the nitro groups, are powerful deactivating groups for electrophilic attack. libretexts.org

The mechanism of EAS involves the attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocationic intermediate (an arenium ion or σ-complex). libretexts.org Electron-withdrawing groups destabilize this positively charged intermediate, thereby increasing the activation energy of the reaction and significantly slowing it down.

Due to the cumulative deactivating effect of the two nitro groups and the two halogen atoms, this compound is expected to be extremely unreactive towards electrophilic aromatic substitution under standard conditions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). Forcing conditions would likely lead to decomposition of the molecule rather than the desired substitution. Therefore, introducing further substituents onto the ring via EAS is generally not a viable synthetic strategy for this compound.

Computational and Theoretical Chemistry Studies of 2 Bromo 1 Fluoro 3,5 Dinitrobenzene

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these techniques can determine a molecule's stable geometry and the distribution of its electrons, which are key to understanding its physical and chemical characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. aobchem.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for medium to large-sized molecules.

For 2-bromo-1-fluoro-3,5-dinitrobenzene, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the molecule's lowest energy conformation (geometry optimization). researchgate.netsigmaaldrich.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

The powerful electron-withdrawing nature of the two nitro groups and the fluorine atom significantly influences the geometry and electronic structure of the benzene (B151609) ring. These calculations would likely show a slight distortion from a perfect hexagonal benzene ring and a planar arrangement for the nitro groups relative to the ring to maximize conjugation. The optimized geometric parameters provide the foundation for all further computational analyses. sigmaaldrich.com

Interactive Table 1: Representative Calculated Geometric Parameters for a Substituted Dinitrobenzene Ring

This table presents typical data obtained from DFT calculations on similar aromatic compounds to illustrate the expected geometric parameters for this compound. Specific experimental or calculated values for the target molecule are not available in the cited literature.

| Parameter | Atom Pair/Group | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C-Br | ~ 1.88 Å | |

| C-F | ~ 1.35 Å | |

| C-N (Nitro) | ~ 1.48 Å | |

| N-O (Nitro) | ~ 1.22 Å | |

| C-C (Aromatic) | 1.38 - 1.41 Å | |

| **Bond Angles (°) ** | ||

| C-C-Br | ~ 120° | |

| C-C-F | ~ 119° | |

| C-C-N | ~ 118° | |

| O-N-O | ~ 125° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.netresearchgate.net For this compound, the presence of two strong electron-withdrawing nitro groups would be expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile and susceptible to nucleophilic aromatic substitution (SNAr).

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO : The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO : The energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2 : Measures resistance to a change in electron configuration. A larger HOMO-LUMO gap corresponds to greater hardness. isca.me

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

Interactive Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors

This table illustrates typical values for FMO energies and reactivity descriptors based on calculations for related nitroaromatic compounds. researchgate.netisca.me These values are representative and not specific to this compound.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -8.4 |

| LUMO Energy | ELUMO | - | -3.4 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.0 |

| Ionization Potential | I | -EHOMO | 8.4 |

| Electron Affinity | A | -ELUMO | 3.4 |

| Chemical Hardness | η | (I - A) / 2 | 2.5 |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like the oxygen atoms of the nitro groups) and are potential sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor regions). These are potential sites for nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would show intense red areas around the oxygen atoms of the nitro groups. walisongo.ac.id Crucially, pronounced blue regions would be expected on the aromatic ring, particularly on the carbon atoms bearing the halogen substituents and those ortho and para to the nitro groups. walisongo.ac.id This strong positive potential on the ring carbons highlights their susceptibility to attack by nucleophiles, which is a defining characteristic of SNAr reactions.

Mechanistic Elucidation through Advanced Computational Modeling

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing a detailed picture of how reactants transform into products.

Nucleophilic aromatic substitution (SNAr) reactions, the characteristic reaction for this class of compounds, typically proceed through a two-step mechanism involving a high-energy intermediate known as a σ-complex or Wheland intermediate. diva-portal.orgresearchgate.net

Computational modeling can locate the structure of the transition state (TS)—the highest energy point along the reaction coordinate—for both the formation and decomposition of this intermediate. diva-portal.org Characterizing the TS involves identifying a structure with exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. For this compound, calculations could compare the activation energies for a nucleophile attacking the carbon attached to the fluorine versus the carbon attached to the bromine. In activated systems, fluorine is often a better leaving group than bromine in SNAr reactions, which would be reflected in a lower calculated activation energy for the substitution of fluorine.

Aromaticity is a key stabilizing feature of benzene and its derivatives. During an SNAr reaction, the formation of the σ-complex (Wheland intermediate) involves the rehybridization of the carbon atom being attacked from sp² to sp³, breaking the cyclic conjugation of the π-electron system. diva-portal.org This results in a significant loss of aromaticity and is the primary reason for the high energy of this intermediate. diva-portal.org

Computational methods can quantify the aromaticity of the reactant, the intermediate, and the product using various indices, such as the Nucleus-Independent Chemical Shift (NICS). A large negative NICS value inside the ring indicates strong aromaticity, while values near zero suggest a non-aromatic character. Comparing the NICS values for the starting material and the σ-complex provides a quantitative measure of the aromaticity lost during the first, typically rate-determining, step of the reaction. The subsequent departure of the leaving group and re-formation of the double bond restores the aromatic system in the final product.

Computational Prediction of Regioselectivity in Competitive Reactions

In the context of this compound, a key area of interest for computational prediction is the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The presence of two potential leaving groups, a fluorine atom and a bromine atom, on the activated aromatic ring presents a competitive reaction landscape. A nucleophile could attack the carbon atom bonded to the fluorine (C-1) or the carbon atom bonded to the bromine (C-2), leading to two different substitution products.

Computational chemistry offers powerful tools to predict which of these pathways is more likely to occur. The primary method for such predictions is the use of quantum mechanical calculations, most notably Density Functional Theory (DFT). These calculations can elucidate the reaction mechanisms and determine the relative energy barriers of the competing pathways.

Theoretical Framework: The SNAr Mechanism

The generally accepted mechanism for SNAr reactions proceeds in a stepwise manner involving the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. semanticscholar.orgmdpi.com However, for some leaving groups, including bromide, a concerted mechanism where the bond to the nucleophile is formed simultaneously with the breaking of the bond to the leaving group has been proposed and computationally supported. diva-portal.orgresearchgate.netresearchgate.net

Therefore, a thorough computational study of this compound would need to investigate both possibilities:

Stepwise Mechanism: This involves the formation of two distinct Meisenheimer intermediates, one for the attack at C-1 (leading to fluoride (B91410) displacement) and one for the attack at C-2 (leading to bromide displacement). The relative stability of these intermediates and the energy barriers to their formation would be calculated.

Concerted Mechanism: This involves a single transition state for each pathway, without the formation of a stable intermediate. The relative energies of these transition states would be the determining factor for regioselectivity.

Computational Methodology

A typical computational approach to predict the regioselectivity would involve the following steps:

Geometry Optimization: The initial structures of the reactant (this compound), the nucleophile, the potential Meisenheimer intermediates, and the transition states for each pathway would be optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants and intermediates should have all positive vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

Energy Calculations: The electronic energies of all species are calculated at a high level of theory. To obtain more accurate results, these energies are typically corrected for zero-point vibrational energy (ZPVE) and thermal contributions to obtain Gibbs free energies.

Solvent Effects: Since most reactions are carried out in a solvent, the influence of the solvent on the energies of the reactants, intermediates, and transition states would be modeled, often using a polarizable continuum model (PCM). nih.gov

Hypothetical Research Findings and Data

Based on the principles of SNAr reactions and computational studies of similar molecules, we can hypothesize the likely outcomes of such a study on this compound. The fluorine atom is generally a better leaving group in SNAr reactions than bromine, a phenomenon known as the "element effect". nih.gov This is primarily due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state.

Therefore, it is expected that the attack at C-1, leading to the displacement of the fluoride ion, would be the kinetically favored pathway. This would be reflected in a lower activation energy (Gibbs free energy of activation, ΔG‡) for this pathway compared to the attack at C-2.

The following interactive data table illustrates the type of data that would be generated from a DFT study, in this case, hypothetically modeling the reaction with a generic nucleophile (Nu-) in a solvent like dimethylformamide (DMF).

| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Major/Minor Product |

| Attack at C-1 (F displacement) | 15.2 | Major |

| Attack at C-2 (Br displacement) | 19.8 | Minor |

Note: The energy values in this table are hypothetical and for illustrative purposes only. They represent the kind of data that would be sought in a computational study to predict regioselectivity.

Further analysis would involve examining the geometries of the transition states. For the favored pathway (attack at C-1), the C-F bond would be significantly elongated in the transition state, and the C-Nu bond would be partially formed. The negative charge would be delocalized onto the nitro groups.

A second interactive data table could present the calculated relative stabilities of the two possible Meisenheimer intermediates, which can also be an indicator of the favored reaction pathway, particularly in a stepwise mechanism.

| Meisenheimer Intermediate | Relative Stability (kcal/mol) |

| Intermediate from attack at C-1 | 0 (Reference) |

| Intermediate from attack at C-2 | +4.5 |

Note: The energy values in this table are hypothetical and for illustrative purposes only. A more positive value indicates lower stability.

These hypothetical data align with the general understanding that the formation of the Meisenheimer complex leading to fluoride displacement is typically more favorable. semanticscholar.orgmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 Fluoro 3,5 Dinitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework and for probing the environment of specific nuclei such as fluorine. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the 2-bromo-1-fluoro-3,5-dinitrobenzene molecule.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the limited number of protons on the aromatic ring. The benzene (B151609) ring has two hydrogen atoms, which are chemically non-equivalent. The proton at the C4 position is situated between two nitro groups, while the proton at the C6 position is adjacent to a nitro group and a bromine atom.

Due to the strong electron-withdrawing nature of the two nitro groups and the fluorine atom, the signals for the aromatic protons are expected to appear significantly downfield, likely in the range of 8.0-9.0 ppm. The proton at C4, being flanked by two nitro groups, would likely be the most deshielded and appear further downfield. The proton at C6 would be influenced by the adjacent nitro and bromo groups.

The splitting pattern of these protons would be governed by through-bond coupling. The two protons (H4 and H6) are meta to each other, which would result in a small coupling constant (⁴JHH), typically in the range of 2-3 Hz. Furthermore, coupling to the fluorine atom at C1 would also be expected. The proton at C6 would exhibit a meta-coupling (⁴JHF) to the fluorine, while the proton at C4 would have a para-coupling (⁵JHF). These couplings would result in a complex splitting pattern for each proton signal, likely appearing as doublets of doublets or more complex multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H4 | ~8.5 - 9.0 | d or dd | ⁴JHH, ⁵JHF |

| H6 | ~8.0 - 8.5 | d or dd | ⁴JHH, ⁴JHF |

Note: The data in this table are predicted values based on general principles of NMR spectroscopy and analysis of similar compounds. Specific experimental data is not available.

The ¹³C NMR spectrum of this compound will exhibit six distinct signals, one for each carbon atom in the benzene ring, as they are all in unique chemical environments. The chemical shifts of these carbons are significantly influenced by the attached substituents.

The carbon atom attached to the fluorine (C1) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-280 Hz). The carbons adjacent to the fluorine (C2 and C6) will show smaller two-bond couplings (²JCF). The carbon atoms further away will exhibit even smaller three- and four-bond couplings.

The carbons bearing the nitro groups (C3 and C5) are expected to be significantly deshielded and appear downfield. The carbon attached to the bromine atom (C2) will have its chemical shift influenced by the heavy atom effect of bromine. The two carbons bearing hydrogen atoms (C4 and C6) will also have distinct chemical shifts.

Specific experimental ¹³C NMR data for this compound is not publicly available. However, for the related compound 1-bromo-2-chloro-3,5-dinitrobenzene (B3065535), the observed ¹³C NMR signals are at δ 119.1, 126.8, 131.0, 134.4, 145.7, and 149.2 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1-F | ~155-165 | d |

| C2-Br | ~110-120 | d |

| C3-NO₂ | ~145-155 | s or small d |

| C4-H | ~120-130 | d |

| C5-NO₂ | ~145-155 | s or small d |

| C6-H | ~125-135 | d |

Note: The data in this table are predicted values based on general principles of NMR spectroscopy and analysis of similar compounds. Specific experimental data is not available.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule.

The chemical shift of this fluorine signal will be influenced by the electronic environment created by the adjacent bromo and nitro groups. The signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H6 and H4). The ortho proton (if present) would have the largest coupling constant, followed by the meta proton, and then the para proton. In this case, the fluorine at C1 couples to the meta proton at C6 (⁴JHF) and the para proton at C4 (⁵JHF). This would likely result in a triplet or a doublet of doublets.

While specific ¹⁹F NMR data for this compound is not available, studies on other fluorinated nitroaromatic compounds, such as 1-fluoro-2,4-dinitrobenzene (B121222), provide insight into the expected chemical shift range. researchgate.net For many monofluorinated aromatic compounds, the ¹⁹F chemical shift appears in a characteristic region.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₆H₂BrFN₂O₄, which corresponds to a monoisotopic mass of approximately 264.9 g/mol . The mass spectrum will show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways for nitroaromatic compounds. Common fragmentation patterns include the loss of nitro groups (NO₂) and the cleavage of the carbon-bromine bond. The loss of a nitro group would result in a fragment ion at m/z [M-46]⁺. Subsequent fragmentation could involve the loss of the second nitro group or other neutral fragments.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 265/267 | [C₆H₂⁷⁹/⁸¹BrFN₂O₄]⁺ | Molecular ion peak |

| 219/221 | [C₆H₂⁷⁹/⁸¹BrFNO₂]⁺ | Loss of NO₂ |

| 173/175 | [C₆H₂⁷⁹/⁸¹BrF]⁺ | Loss of two NO₂ groups |

| 140 | [C₅H₂FNO₂]⁺ | Loss of Br and NO₂ |

Note: The data in this table are predicted values based on general principles of mass spectrometry. Specific experimental data is not available.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the nitro (NO₂) groups. The asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. These are usually very strong and sharp bands.

Other important vibrations include the C-F stretch, which is expected in the range of 1100-1400 cm⁻¹, and the C-Br stretch, which appears at lower frequencies, typically between 500 and 600 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Symmetric NO₂ Stretch | 1335 - 1370 | Strong |

| C-F Stretch | 1100 - 1400 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: The data in this table are predicted values based on general principles of IR spectroscopy. Specific experimental data is not available.

Raman Spectroscopy

While direct experimental Raman spectra for this compound are not widely published, analysis of structurally similar compounds allows for the prediction of its characteristic spectral features. For instance, studies on related nitroaromatic compounds often report the FT-Raman spectra recorded in the solid phase using a Nd:YAG laser for excitation. researchgate.net The spectra provide valuable data on the vibrations of the benzene ring, the carbon-halogen bonds, and the nitro groups.

Key vibrational modes expected in the Raman spectrum of this compound include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

C-C stretching vibrations within the benzene ring, which appear in the 1600-1400 cm⁻¹ range. jchps.com

Symmetric and asymmetric stretching of the NO₂ groups: These are strong indicators of the nitro substituents and are expected in the ranges of 1550-1500 cm⁻¹ and 1360-1330 cm⁻¹, respectively.

C-F and C-Br stretching vibrations: The carbon-fluorine stretching vibration is anticipated in the 1270-1100 cm⁻¹ region, while the carbon-bromine stretching vibration is expected at a lower wavenumber, typically in the 700-500 cm⁻¹ range. researchgate.net

In-plane and out-of-plane bending vibrations of the C-H and C-N bonds, as well as ring deformation modes, which populate the fingerprint region of the spectrum below 1000 cm⁻¹.

The following table illustrates the anticipated Raman spectral data for this compound based on the analysis of analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3085 |

| Asymmetric NO₂ Stretch | 1540 |

| Symmetric NO₂ Stretch | 1350 |

| C-C Ring Stretch | 1610, 1580, 1470 |

| C-F Stretch | 1250 |

| C-Br Stretch | 680 |

| Ring Breathing Mode | 1020 |

Correlation of Experimental and Theoretically Computed Vibrational Frequencies

To gain a more profound understanding of the vibrational dynamics of this compound, a correlational analysis between experimentally obtained and theoretically computed vibrational frequencies is indispensable. This approach, widely employed in molecular spectroscopy, involves the use of quantum chemical calculations, such as Density Functional Theory (DFT), to model the vibrational spectrum of the molecule. researchgate.netnih.gov

The standard procedure involves optimizing the molecular geometry of the compound using a suitable level of theory, such as B3LYP with a basis set like 6-311++G(d,p). nih.gov Following optimization, the vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity in the calculations. To correct for this, the computed frequencies are scaled using a scaling factor, which improves the agreement with the experimental data. researchgate.net

The correlation between the scaled theoretical wavenumbers and the experimental FT-IR and FT-Raman data allows for a more confident assignment of the observed vibrational bands to specific molecular motions. researchgate.net This is further aided by the calculation of the Potential Energy Distribution (PED), which quantitatively describes the contribution of each internal coordinate to a particular normal mode of vibration. researchgate.net

A comparative table showcasing the correlation for a selection of fundamental vibrations is presented below. The experimental values are hypothetical, based on trends in similar molecules, to illustrate the correlation.

| Vibrational Assignment | Experimental Raman (cm⁻¹) (Hypothetical) | Theoretical (Scaled) (cm⁻¹) (Hypothetical) |

| Asymmetric NO₂ Stretch | 1540 | 1535 |

| Symmetric NO₂ Stretch | 1350 | 1345 |

| C-F Stretch | 1250 | 1242 |

| C-Br Stretch | 680 | 675 |

| Ring Breathing Mode | 1020 | 1015 |

This strong correlation between experimental and theoretical data provides a robust foundation for the structural and vibrational analysis of the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Determination

The data obtained from XRD analysis would be crucial for validating the optimized geometry obtained from theoretical calculations. Key structural parameters that would be determined include:

The C-Br, C-F, C-N, and N-O bond lengths.

The bond angles within the benzene ring and involving the substituents.

The dihedral angles, which describe the orientation of the nitro groups relative to the benzene ring.

Intermolecular interactions in the solid state, such as halogen bonding or π-π stacking.

The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 12.2 |

| c (Å) | 8.9 |

| β (°) | 105 |

| Volume (ų) | 785 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.85 |

Such crystallographic data would provide the most accurate and detailed picture of the solid-state structure of this compound.

Applications of 2 Bromo 1 Fluoro 3,5 Dinitrobenzene in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The strategic arrangement of reactive sites on the 2-Bromo-1-fluoro-3,5-dinitrobenzene molecule renders it a valuable intermediate for the synthesis of intricate organic structures. Its utility as a versatile small molecule scaffold is recognized in synthetic organic chemistry, where it provides a foundational element for building more complex molecules. cymitquimica.com

Building Block for Heterocyclic Systems and Novel Ring Structures

Recent advancements in agricultural chemistry have highlighted the role of this compound in the creation of novel heterocyclic compounds with potential fungicidal properties. A patent discloses its use in the synthesis of pyrazole, isothiazole, and isoxazole (B147169) derivatives. google.com In a documented example, this compound is reacted with a suitable intermediate in the presence of a palladium catalyst, specifically tris(dibenzylideneacetone)dipalladium(0), and a phosphine (B1218219) ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), to construct the desired heterocyclic system. google.com This type of cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds. The resulting complex heterocyclic molecules are then evaluated for their efficacy as agricultural fungicides. google.com

Synthesis of Diverse Polysubstituted Aromatic Compounds

The inherent reactivity of this compound facilitates its use in the synthesis of a variety of polysubstituted aromatic compounds, some of which are investigated for therapeutic applications. For instance, this compound is implicated as a starting material or intermediate in the preparation of small-compound enhancers for the functional O-mannosylation of alpha-dystroglycan. google.com Deficiencies in this glycosylation pathway are associated with certain forms of muscular dystrophy. google.com The synthesis of these complex therapeutic candidates involves multiple steps, where the dinitro-halo-benzene core of this compound provides a key structural motif that can be further elaborated. google.com The ability to selectively substitute the halogen atoms allows for the introduction of various functional groups, leading to a diverse library of polysubstituted aromatic compounds for biological screening.

Contribution to the Development of Functional Materials

While specific, detailed examples of this compound's direct application in the synthesis of functional materials are not extensively documented in publicly available literature, the chemistry of analogous compounds suggests its potential as a valuable precursor.

Precursors for Polymer Synthesis, including Polyimides

There is limited direct evidence in the searched literature for the use of this compound as a monomer or precursor in polymer synthesis, including polyimides. However, the synthesis of high-performance polymers like polyimides often relies on dianiline and dianhydride monomers. Related dinitroaromatic compounds can be reduced to the corresponding diamines, which are key building blocks for polyimides. For example, analogous compounds such as 1-bromo-3,5-dinitrobenzene (B94040) have been cited as precursors for fluorinated diamines used in polyimide synthesis. This suggests a potential, though not explicitly documented, pathway where this compound could be converted to a novel diamine monomer for specialized polyimides.

Intermediate in the Creation of Specialized Chemical Reagents

The utility of this compound extends to its role as an intermediate in the creation of specialized chemical reagents for biological and agricultural research. As detailed in the context of agricultural fungicides, it is a key component in the synthesis of complex heterocyclic compounds. google.com Furthermore, its involvement in the preparation of potential therapeutic agents for muscular dystrophies underscores its value in creating sophisticated molecules for scientific investigation. google.com The compound itself, with its multiple reactive sites, can be considered a specialized reagent for introducing the 2-bromo-3,5-dinitrophenyl or related moieties into a target molecule.

Advanced Reaction Development and Methodological Enhancements

Specific research focusing on advanced reaction development or methodological enhancements utilizing this compound is not widely reported. However, its application in palladium-catalyzed cross-coupling reactions, as seen in the synthesis of agricultural fungicides, is indicative of its compatibility with modern synthetic methods. google.com The presence of both bromo and fluoro substituents, along with the strongly deactivating nitro groups, presents a complex substrate for studying reaction selectivity and developing new catalytic systems. The distinct reactivities of the C-Br and C-F bonds under various catalytic conditions could be a subject for methodological studies in organic synthesis, although specific publications on this topic were not identified in the search.

Design of Novel Catalytic Systems Utilizing the Compound's Reactivity

The utility of this compound as a precursor in the design of new catalysts stems from its pronounced reactivity in nucleophilic aromatic substitution (SₙAr) reactions. The two nitro groups at the meta positions strongly withdraw electron density from the aromatic ring, making the carbon atoms bonded to the halogen atoms highly electrophilic and susceptible to attack by nucleophiles.

Research on the closely related analogue, 1-bromo-3,5-dinitrobenzene, provides a clear model for this reactivity. researchgate.net Studies show that this compound exhibits a fascinating "dual reactivity," where different nucleophiles can selectively replace either the bromine atom or one of the nitro groups. researchgate.net This selectivity is often governed by the reaction conditions, such as the choice of solvent and the nature of the nucleophile. researchgate.net

For this compound, the additional fluorine atom, being the most electronegative element, is expected to further enhance the electrophilicity of the ring, potentially leading to even faster reaction rates or altered selectivity compared to its non-fluorinated counterpart. This tunable reactivity is a key feature for designing specialized molecular components.

A primary strategy for its use in catalysis involves modifying the compound via SₙAr to introduce a coordinating group, thereby transforming it into a ligand for a metal catalyst. For instance, reaction with a thiol-containing nucleophile could replace the bromine atom to install a sulfur-based coordinating site. The remaining dinitro-substituted aromatic ring would then act as a powerful electron-withdrawing backbone, significantly influencing the electronic properties of the metal center to which it is bound. This modification of the ligand's electronic environment is a fundamental tool for tuning the activity and selectivity of a catalyst.

The table below, based on findings for the analogous compound 1-bromo-3,5-dinitrobenzene, illustrates the selective nature of these substitution reactions, which forms the basis for designing functional molecules from such precursors. researchgate.net

| Nucleophile | Solvent | Major Product | Substituted Group |

| Piperidine (B6355638) | HMPA | Product of Nitro Group Substitution | Nitro |

| Thiophenol | MeCN | 1-Bromo-3-nitro-5-phenylthiobenezene | Nitro |

| Phenoxide | MeCN | 1-Bromo-3-nitro-5-phenoxybenzene | Nitro |

This data is for the analogous compound 1-bromo-3,5-dinitrobenzene and illustrates the principle of selective substitution. researchgate.net

Exploration of Sustainable Synthetic Routes for Related Chemical Entities

The synthesis of poly-substituted aromatic compounds, particularly those containing multiple nitro groups, often presents significant environmental and efficiency challenges. Traditional methods frequently rely on harsh conditions, such as the use of mixed fuming nitric and sulfuric acids, which can lead to poor selectivity, the formation of difficult-to-separate isomeric byproducts, and the generation of substantial acidic waste. google.com

The exploration of sustainable synthetic routes for entities related to this compound focuses on two main areas: improving the synthesis of the core structure and utilizing its reactivity in environmentally benign downstream transformations.

One promising "green chemistry" approach to synthesis involves replacing conventional nitrating agents with more selective and recyclable catalytic systems. For example, the use of heteropolyacid catalysts like Wells-Dawson-type polyoxometalates has been shown to improve the regioselectivity of nitration reactions while significantly reducing the reliance on large quantities of sulfuric acid. Such catalytic methods not only minimize waste but can also enhance yield and purity, reducing the need for energy-intensive purification steps.

| Parameter | Conventional Nitration | Catalytic Nitration (Illustrative) |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | HNO₃ / Heteropolyacid Catalyst |

| Acid Usage | High (used as solvent) | Reduced by up to 70% |

| Selectivity | Moderate (isomer formation) | High (e.g., 94% for desired isomer) |

| Catalyst Recyclability | No | Yes (up to 12 cycles reported) |

This table provides a comparative illustration of conventional versus catalytic nitration methods for producing substituted dinitroaromatics.

Furthermore, the inherent reactivity of this compound in SₙAr reactions is itself a tool for sustainable synthesis. These reactions can be highly efficient and atom-economical for creating a diverse range of derivatives. By carefully selecting non-toxic nucleophiles and employing greener solvent systems, this compound can serve as a versatile platform for building complex molecules, avoiding the need to develop separate multi-step syntheses for each new entity. The selective and high-yielding substitution of its functional groups represents an efficient pathway for molecular diversification in fields such as medicinal chemistry and materials science. researchgate.net

Future Research Directions and Unexplored Avenues in 2 Bromo 1 Fluoro 3,5 Dinitrobenzene Chemistry

Development of More Efficient and Selective Synthetic Methodologies

While methods for the synthesis of halogenated nitroaromatics exist, there is always a need for more efficient, selective, and environmentally benign procedures. Future research in the synthesis of 2-bromo-1-fluoro-3,5-dinitrobenzene and its analogs could focus on several key areas.

One promising avenue is the exploration of late-stage functionalization techniques. Developing methods to introduce the bromo, fluoro, and nitro groups onto a pre-existing aromatic core with high regioselectivity would offer significant advantages over traditional multi-step sequences. This could involve the use of advanced catalytic systems, such as those based on palladium or copper, to facilitate selective C-H activation and subsequent halogenation or nitration. For instance, palladium-catalyzed Heck-type reactions have been shown to be effective for the coupling of fluorinated alkyl bromides. d-nb.info

Furthermore, the development of novel synthetic routes that avoid harsh reagents and minimize waste generation is crucial. This could involve leveraging the unique reactivity of diazonium salt intermediates or exploring flow chemistry approaches for improved control over reaction parameters and enhanced safety. google.com For example, a patented method for preparing related halogenated fluorobenzenes utilizes the simultaneous feeding of halogenating agents under controlled conditions to achieve selective substitution.

Another area ripe for exploration is the use of alternative halogenating and nitrating agents that offer improved selectivity and handling characteristics. For example, N-bromosuccinimide (NBS) is a widely used reagent for bromination. The investigation of solid-supported reagents or enzyme-catalyzed transformations could also lead to more sustainable synthetic protocols.

In-depth Mechanistic Studies through Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, future research should focus on elucidating the intricate details of its reactions using a combination of advanced spectroscopic and computational techniques.

Computational chemistry, specifically density functional theory (DFT) calculations, has emerged as a powerful tool for studying reaction mechanisms. DFT can be used to model transition state structures, calculate activation energies, and predict reaction pathways. diva-portal.org For SNAr reactions, calculations have shown that the potential energy surface can vary significantly depending on the leaving group, with some reactions proceeding through a stepwise mechanism involving a σ-complex intermediate, while others follow a concerted pathway. diva-portal.org Such computational studies, when combined with experimental data, can provide a comprehensive picture of the reaction mechanism.

Discovery of Novel Reactivity Profiles and Transformational Pathways

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing nitro groups and the different halogen substituents, suggest that it may exhibit novel and unexpected reactivity. Future research should aim to uncover these new reactivity profiles and exploit them for the synthesis of novel molecular architectures.

One area of interest is the exploration of dual reactivity, where the compound can react at different sites depending on the nature of the nucleophile and the reaction conditions. researchgate.net For example, studies on 1-chloro- and 1-bromo-3,5-dinitrobenzenes have shown that both the halogen and the nitro group can be displaced by nucleophiles. researchgate.net Investigating the competitive reactivity of the bromine and fluorine atoms in this compound towards various nucleophiles could lead to the development of highly selective transformations.

Furthermore, the potential for this compound to participate in transition metal-catalyzed cross-coupling reactions beyond standard protocols is an exciting prospect. Exploring its use in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings could provide access to a wide range of new derivatives with diverse functionalities. The development of catalytic systems that can selectively activate the C-Br or C-F bond would be particularly valuable.

The investigation of photochemical and electrochemical transformations of this compound could also unveil novel reaction pathways. These methods can often lead to products that are inaccessible through traditional thermal reactions.

Computational Design and Prediction of New Derivatives with Tunable Properties

The advent of powerful computational tools has revolutionized the process of drug discovery and materials science. In the context of this compound, computational chemistry can be employed to design and predict new derivatives with specific, tunable properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be used to correlate the structural features of derivatives with their biological activity or physical properties. biochempress.com By developing robust QSAR models, it may be possible to predict the toxicity or therapeutic potential of new compounds before they are synthesized, thus saving time and resources.